molecular formula C24H29N3O4 B2768669 6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2309188-26-7

6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2768669
CAS No.: 2309188-26-7
M. Wt: 423.513
InChI Key: DCXBOBPOQWNHRS-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of cyclopropyl, benzofuran, piperidinyl, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Piperidinyl Acetyl Intermediate: This involves the acetylation of piperidine derivatives.

    Coupling Reactions: The benzofuran and piperidinyl acetyl intermediates are coupled under specific conditions to form the desired compound.

    Cyclopropylation and Pyridazinone Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups.

    Other Benzofuran Derivatives: Share the benzofuran moiety but differ in other functional groups.

    Piperidinyl Acetyl Compounds: Similar in having the piperidinyl acetyl group but lack the benzofuran and pyridazinone rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of cyclopropyl, benzofuran, piperidinyl, and pyridazinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-24(2)14-17-4-3-5-20(23(17)31-24)30-15-22(29)26-12-10-18(11-13-26)27-21(28)9-8-19(25-27)16-6-7-16/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXBOBPOQWNHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)N4C(=O)C=CC(=N4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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